N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine
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Overview
Description
N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is a complex organic compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with phosphorus oxychloride to yield the triazolo-thiadiazole core. The final step involves the alkylation of the triazolo-thiadiazole with N,N-diethylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects. The compound may also interact with microbial cell membranes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(6-(2-chlorophenyl)-triazolo-thiadiazol-3-yl)benzo[d]thiazol-2-amine
- N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is unique due to its specific substitution pattern and the presence of the diethylamine group.
Properties
Molecular Formula |
C14H15Cl2N5S |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-[[6-(2,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H15Cl2N5S/c1-3-20(4-2)8-12-17-18-14-21(12)19-13(22-14)10-7-9(15)5-6-11(10)16/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
HJGXBCSYTPRIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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